Ethyl lactate

Description

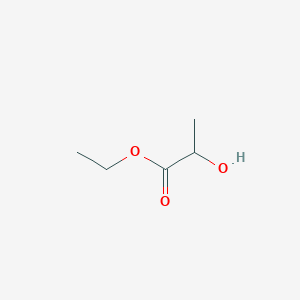

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029127 | |

| Record name | Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor. | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL LACTATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/752 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL LACTATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/752 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL LACTATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/752 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol) | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03 | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL LACTATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/752 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.07 (Air = 1) | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C | |

| Record name | Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

97-64-3 | |

| Record name | ETHYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3P750VW8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL LACTATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/752 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-26 °C, -26.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Ethyl Lactate from Renewable Resources: A Technical Guide

An In-depth Examination of Sustainable Production Routes for Researchers, Scientists, and Drug Development Professionals

Ethyl lactate, a biodegradable and non-toxic solvent, is gaining significant attention as a green alternative to petroleum-derived solvents. Its versatile applications in the pharmaceutical, food, and coatings industries are driving the demand for sustainable production methods. This technical guide provides a comprehensive overview of the synthesis of this compound from renewable resources, focusing on key experimental protocols, quantitative data analysis, and the underlying reaction pathways.

Dominant Synthetic Pathways from Renewable Feedstocks

The production of this compound from renewable resources primarily follows two major routes: the direct esterification of lactic acid with ethanol and the catalytic conversion of biomass-derived carbohydrates. A third, emerging route involves direct microbial fermentation.

Esterification of Lactic Acid with Ethanol

The most established method for this compound synthesis is the Fischer esterification of lactic acid with ethanol. Both reactants can be sourced from the fermentation of renewable biomass.[1][2][3] The reaction is an equilibrium-limited process, and therefore, various process intensification techniques are employed to enhance the yield and purity of this compound.

Key process intensification strategies include:

-

Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit.[4][5][6][7] By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the formation of this compound, leading to higher conversion rates.[5]

-

Pervaporation Membrane Reactors: These reactors utilize a selective membrane to remove water from the reaction mixture, thereby overcoming equilibrium limitations.[8][9] This method can achieve high lactic acid conversion (up to 98%) and this compound purity (up to 96%).[8]

-

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst series), are widely used to replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid.[6][10] Amberlyst 46 has shown high catalytic activity, achieving 98% of the equilibrium conversion within 2 hours at reflux temperature.[6]

Direct Catalytic Conversion of Biomass

A more direct approach involves the one-pot conversion of carbohydrates, such as glucose and fructose, into this compound. This pathway bypasses the separate steps of lactic acid and ethanol production. Lewis acid catalysts, particularly those containing tin (Sn) and zinc (Zn), have shown promise in this conversion.

-

Tin and Zinc-Based Catalysts: Supported tin and zinc oxide catalysts can effectively convert trioses, hexoses, and lignocellulosic biomass hydrolysates into this compound with high yields.[11][12] For instance, a supported SnO2-ZnO/Al2O3 catalyst can achieve 100% fructose conversion with a 55% yield of this compound at 160°C.[12] The reaction proceeds through a series of steps including isomerization, retro-aldol condensation, and subsequent reaction with ethanol.

Microbial Fermentation

An emerging and environmentally benign route is the direct biosynthesis of this compound from fermentable sugars using genetically engineered microorganisms. This approach integrates the production of lactic acid and ethanol and their subsequent esterification within a single microbial host.

-

Synergistic Fermentation: Co-culturing lactic acid bacteria and ester-producing microbes (like yeast) can produce this compound directly from a biomass substrate.[13] A two-step conjugate fermentation process has been shown to yield up to 3.05 g/L of this compound.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound synthesis, providing a comparative overview of different methods and their efficiencies.

Table 1: Performance of Different Catalysts in Esterification of Lactic Acid with Ethanol

| Catalyst | Temperature (°C) | Reaction Time (h) | Lactic Acid Conversion (%) | This compound Yield (%) | Reference |

| Amberlyst 46 | Reflux (approx. 78) | 2 | 98 (of equilibrium) | - | [6] |

| Amberlyst 48 | Reflux (approx. 78) | >4 | <90 (of equilibrium) | - | [6] |

| Amberlyst 15 | Reflux (approx. 78) | >4 | <90 (of equilibrium) | - | [6] |

| Dowex 50W8x | 80 | - | - | - | [10] |

| Amberlyst 36 | 80 | - | - | - | [10] |

Table 2: this compound Synthesis via Reactive Distillation

| Feedstock | Catalyst | Lactic Acid Conversion (%) | This compound Yield (%) | Product Purity (%) | Reference |

| Lactic Acid, Ethanol | - | >90 | 73 | - | [6] |

| Lactic Acid, Ethanol | - | - | 53 | - | [6] |

| Fermentation-derived Magnesium Lactate, Ethanol | - | 96.13 | 95.76 | - | [3] |

Table 3: this compound Synthesis using Pervaporation Membrane Reactors

| Membrane Type | Temperature (°C) | Lactic Acid Conversion (%) | This compound Purity (%) | Reference |

| Commercial Silica | 70 | 98 | 96 | [8] |

| Poly(styrenesulfonic acid)-carboxymethylcellulose (PSSA-CMC) | - | - | - | [14] |

Table 4: Direct Conversion of Carbohydrates to this compound

| Feedstock | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |

| Fructose (13%) | SnO2-ZnO/Al2O3 | 160 | 3 | 56 | [12] |

| Glucose | SnO2@AC | 160 | 6 | 45 | [15] |

| Glucose | ZnO@AC | 160 | 24 | 61 | [15] |

| Glucose | Co | - | - | 7.2 | [16] |

| Glucose | Cu2O | - | - | 7.2 | [16] |

Table 5: Microbial Production of this compound

| Fermentation Strategy | Substrate | Product Concentration (g/L) | Reference |

| Mixed Fermentation (Lactic Acid Bacteria & Yeast) | Biomass | 1.32 | [13] |

| Conjugate Fermentation (Lactic Acid Bacteria & Yeast) | Biomass | 3.05 | [13] |

| Engineered E. coli | Glucose | 0.00224 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol for Esterification of Lactic Acid using Amberlyst 46 Catalyst[6]

-

Reactant Preparation: A mixture of lactic acid and ethanol is prepared. The water content of the feedstock is crucial and should be minimized for better performance.

-

Catalyst Addition: Amberlyst 46 is added to the reactant mixture at a specified weight fraction (e.g., w_cat = 0.1).

-

Reaction: The reaction is carried out in a batch reactor at reflux temperature (approximately 355 K or 82°C).

-

Sampling and Analysis: Samples are taken at regular intervals to monitor the progress of the reaction. The concentration of lactic acid is determined to calculate the conversion.

-

Product Analysis: The final product composition is analyzed to determine the yield of this compound.

Protocol for Direct Conversion of Fructose to this compound[12]

-

Catalyst Preparation: A supported SnO2-ZnO/Al2O3 catalyst is prepared by impregnation methods.

-

Reaction Setup: A 13% fructose solution in 98% ethanol is prepared. The catalyst is added to this solution in an autoclave.

-

Reaction Conditions: The reaction is carried out at 160°C for 3 hours with constant rotation (60 rpm).

-

Product Recovery and Analysis: After the reaction, the solid catalyst is separated. The liquid product mixture is analyzed using techniques like gas chromatography to determine the conversion of fructose and the yield of this compound.

Protocol for this compound Production via Reactive Distillation[4][7]

-

System Setup: A reactive distillation column with a specific number of stages (e.g., 9 stages) is used.

-

Feed Introduction: Lactic acid and ethanol are fed into the column at specific stages (e.g., lactic acid at stage 2 and ethanol at stage 6).

-

Reaction and Separation: The esterification reaction occurs in the column, and the products are simultaneously separated based on their boiling points. Water and excess ethanol are typically removed from the top of the column, while this compound is collected from the bottom.

-

Product Purification: The bottom product from the reactive distillation column is further purified using a conventional distillation column to obtain high-purity this compound.

-

Recycling: The recovered ethanol from the top product is recycled back to the feed stream to improve process economics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Reaction pathway for the esterification of lactic acid with ethanol.

References

- 1. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound as a solvent: Properties, applications and production processes – a review | Semantic Scholar [semanticscholar.org]

- 3. Manufacturing Process of this compound.pdf [slideshare.net]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. uest.ntua.gr [uest.ntua.gr]

- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 7. dwsim.fossee.in [dwsim.fossee.in]

- 8. researchgate.net [researchgate.net]

- 9. Design directions for this compound synthesis in a pervaporation membrane reactor [ouci.dntb.gov.ua]

- 10. iaeng.org [iaeng.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Synthesis by Catalytic Membranes in a Pervaporation-Assisted Membrane Reactor | AVESİS [avesis.kocaeli.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Catalyst on Direct this compound Production from Glucose and Ethanol | Scientific.Net [scientific.net]

- 17. Microbial biosynthesis of lactate esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Lactate at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of ethyl lactate, a biodegradable and versatile solvent, with a focus on their temperature dependence. The information compiled herein is essential for professionals in research, science, and drug development who utilize this compound in their applications.

Introduction

This compound (ethyl 2-hydroxypropanoate) is a green solvent derived from the esterification of lactic acid with ethanol.[1] Its favorable properties, including high solvency power, biodegradability, and a good safety profile, have led to its widespread use in various industries, including pharmaceuticals, food, and coatings.[1][2] Understanding the variation of its physicochemical properties with temperature is crucial for process design, formulation development, and ensuring optimal performance in diverse applications.

Physicochemical Properties

The following sections detail the density, viscosity, surface tension, refractive index, and vapor pressure of this compound, presenting available data at different temperatures in a structured format.

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For this compound, density decreases with increasing temperature.

Table 1: Density of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Reference |

| 20 | 293.15 | 1.034 | [3] |

| 20 | 293.15 | 1.033 | [2] |

| 20 | 293.15 | 1.0324 | [4] |

| 20 | 293.15 | 1.03 | |

| 25 | 298.15 | 1.03 | [5] |

| 25 | 298.15 | 1.031 | [6] |

Viscosity measures a fluid's resistance to flow. The viscosity of this compound decreases significantly as the temperature rises.

Table 2: Viscosity of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (cP) | Kinematic Viscosity (cSt) | Reference |

| 20 | 293.15 | 2.71 | - | [7] |

| 25 | 298.15 | 4.7 | 2.7 | [5] |

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible. This property is also temperature-dependent.

Table 3: Surface Tension of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m or dyn/cm) | Reference |

| 20 | 293.15 | 30 | [7] |

| 25 | 298.15 | - | [8] |

Note: One source indicates experimental surface tension data for pure this compound at 298.15 K is available, but the specific value is not directly provided in the snippet.[8]

The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is a valuable parameter for purity assessment and characterization.

Table 4: Refractive Index of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Refractive Index (nD) | Reference |

| 20 | 293.15 | 1.4130 | [3] |

| 20 | 293.15 | 1.4124 | [4] |

| 20 | 293.15 | 1.4118 | [7] |

| 20 | 293.15 | 1.410 - 1.420 | [9] |

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical parameter for understanding a liquid's volatility and for distillation processes. The vapor pressure of this compound increases with temperature.

Table 5: Vapor Pressure of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Reference |

| 20 | 293.15 | 0.279 | 2.09 | [7] |

| 20 | 293.15 | - | 1.7 | [4] |

| 20 | 293.15 | 0.213 (1.6 hPa) | - | |

| 25 | 298.15 | - | 3.75 | [4] |

| 30 | 303.15 | 0.533 | 4.00 | [7] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves various established experimental techniques. The following are detailed methodologies commonly employed for such measurements.

-

Methodology: A common and precise method for determining the density of liquids is by using a vibrating tube densitometer .

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.

-

Procedure:

-

Calibrate the instrument with two standards of known density, typically dry air and ultrapure water, over the desired temperature range.

-

Inject the this compound sample into the thermostatted measurement cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the target temperature.

-

Record the oscillation period and use the calibration data to calculate the density of the sample.

-

Repeat the measurement at different temperatures by adjusting the thermostat.

-

-

-

Methodology: The viscosity of this compound can be accurately determined using a Stabinger viscometer .

-

Principle: This instrument combines the principles of a rotational viscometer with a vibrating tube densitometer, allowing for the simultaneous measurement of dynamic and kinematic viscosity.

-

Procedure:

-

Introduce the this compound sample into the measuring cell.

-

The instrument's rotor, housed within the sample, is subjected to a magnetic field, causing it to rotate. The speed of the rotor is inversely proportional to the dynamic viscosity.

-

Simultaneously, the density is measured by the integrated vibrating tube densitometer.

-

The kinematic viscosity is calculated from the dynamic viscosity and density.

-

Measurements are performed at various controlled temperatures.

-

-

-

Methodology: The drop volume tensiometer is a suitable instrument for measuring the surface tension of this compound.[8]

-

Principle: This method involves measuring the volume of a drop of liquid as it detaches from the tip of a capillary. The surface tension is calculated from the drop volume, the density of the liquid, and the radius of the capillary tip.

-

Procedure:

-

The this compound sample is slowly forced through a capillary to form a pendant drop.

-

The volume of the drop is precisely measured at the point of detachment.

-

The surface tension (σ) is calculated using the Tate's law, often with correction factors.

-

The temperature of the sample is controlled using a thermostat.

-

Multiple drop measurements are averaged to ensure accuracy.[8]

-

-

-

Methodology: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids like this compound.

-

Principle: The instrument measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.

-

Procedure:

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed and the sample is allowed to equilibrate to the desired temperature, which is maintained by a circulating water bath.

-

Light from a monochromatic source (typically the sodium D-line at 589 nm) is passed through the sample.

-

The operator adjusts the instrument to bring the boundary line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

-

-

Methodology: A recirculation still can be used for the dynamic measurement of vapor pressure.[10]

-

Principle: This method involves boiling the liquid at a controlled pressure and measuring the corresponding equilibrium temperature.

-

Procedure:

-

The this compound sample is placed in the boiling flask of the recirculation still.

-

The system is connected to a pressure control system to maintain a constant pressure.

-

The liquid is heated to its boiling point, and the vapor is condensed and returned to the boiling flask, ensuring a continuous circulation of vapor and liquid in equilibrium.

-

The temperature of the boiling liquid-vapor equilibrium is precisely measured with a calibrated thermometer.

-

Vapor pressure data at different temperatures are obtained by varying the system pressure.

-

-

Visualization of Property Relationships

The following diagram illustrates the qualitative relationship between temperature and the key physicochemical properties of this compound.

Caption: Relationship between temperature and this compound properties.

Conclusion

The physicochemical properties of this compound exhibit a clear dependence on temperature. Density, viscosity, surface tension, and refractive index generally decrease with increasing temperature, while vapor pressure increases. The data and experimental methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals for the effective application and process optimization of this environmentally friendly solvent. Accurate knowledge of these properties is fundamental for modeling, simulation, and the successful implementation of this compound in various scientific and industrial processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gasmet.com [gasmet.com]

- 3. (-)-Ethyl L -lactate 98 687-47-8 [sigmaaldrich.com]

- 4. This compound | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mgchemicals.com [mgchemicals.com]

- 6. This compound CAS#: 97-64-3 [m.chemicalbook.com]

- 7. This compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]

- 8. Surface Tensions of Alkyl Lactates with n-Alkanols or Branched Alkanols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. vignevin.com [vignevin.com]

Spectroscopic Profile of Ethyl Lactate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for ethyl lactate, a widely used green solvent. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and methodologies for the characterization of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presents it in a structured format, and outlines the experimental protocols for data acquisition.

Molecular Structure of this compound

This compound (ethyl 2-hydroxypropanoate) is an ester of lactic acid and ethanol. Its structure consists of a chiral center, leading to two enantiomers: (S)-ethyl lactate and (R)-ethyl lactate. The spectroscopic data presented here is often for the racemic mixture or for the commercially common (L)- or (S)- form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound typically shows four distinct signals corresponding to the four different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH(OH)- | ~4.28 | Quartet (q) | ~6.8 |

| -O-CH₂-CH₃ | ~4.23 | Quartet (q) | ~7.2 |

| -OH | ~3.52 | Doublet (d) | - |

| -CH(OH)-CH₃ | ~1.42 | Doublet (d) | ~6.8 |

| -O-CH₂-CH₃ | ~1.30 | Triplet (t) | ~7.2 |

Data sourced from various online spectral databases. Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.[1][2]

The ¹³C NMR spectrum of this compound shows five signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| C=O | ~175 |

| -CH(OH)- | ~69 |

| -O-CH₂- | ~61 |

| -CH(OH)-CH₃ | ~20 |

| -O-CH₂-CH₃ | ~14 |

Data sourced from various online spectral databases. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[3][4][5]

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and measure the chemical shifts and coupling constants.

-

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3400 - 3500 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C-O stretch (ester and alcohol) | 1050 - 1300 | Strong |

Data compiled from various sources. The exact peak positions can be influenced by the sample state (liquid film, solution, gas phase).[8][9][10][11][12]

Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum of this compound also shows characteristic vibrational modes.

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | 2800 - 3000 | Strong |

| C=O stretch | ~1730 | Medium |

| C-C stretch | 800 - 1200 | Medium |

Data compiled from various sources.[8][13][14]

3.3.1. Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Liquid Film: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, CCl₄).[2]

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]

-

3.3.2. Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place the liquid this compound sample in a glass vial or a quartz cuvette. Aqueous solutions can also be used as water is a weak Raman scatterer.[16]

-

-

Instrument Setup:

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered radiation at a 90° or 180° (backscattering) angle.

-

The spectrometer disperses the light and the detector records the intensity as a function of the Raman shift (in cm⁻¹).

-

The exposure time and laser power may need to be adjusted to obtain a good quality spectrum and avoid sample fluorescence.[15]

-

Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound, as well as a general workflow for its spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structural features with its spectroscopic signals.

References

- 1. Ethyl L(-)-lactate(687-47-8) 1H NMR [m.chemicalbook.com]

- 2. This compound (97-64-3) 1H NMR [m.chemicalbook.com]

- 3. This compound (97-64-3) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl L(-)-lactate(687-47-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (97-64-3) IR Spectrum [chemicalbook.com]

- 10. Ethyl L(-)-lactate(687-47-8) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound (97-64-3) Raman spectrum [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. plus.ac.at [plus.ac.at]

- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]

Quantum Chemical Blueprint: Unveiling the Structure of Ethyl Lactate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl lactate, a bio-based solvent derived from renewable resources, is gaining significant traction in the pharmaceutical and chemical industries due to its favorable safety and environmental profile. A thorough understanding of its molecular structure and conformational landscape is paramount for optimizing its applications, from a solvent in chemical reactions to a component in drug delivery systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate details of this compound's structure at the atomic level. This technical guide offers an in-depth exploration of the quantum chemical calculations performed on the this compound structure, presenting key methodologies, structural data, and a logical workflow for such computational analyses.

Core Concepts in the Computational Analysis of this compound

The structural properties of this compound are governed by a delicate interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role. The molecule possesses several rotational bonds, leading to a variety of possible conformations. The primary focus of computational studies is to identify the most stable conformers and to characterize their geometric and vibrational properties.

One of the most significant features of this compound's structure is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen atom. This interaction significantly influences the molecule's preferred three-dimensional shape and its physicochemical properties.

Methodology of Quantum Chemical Calculations

The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical and robust protocol for the quantum chemical analysis of this compound.

Experimental Protocols

1. Conformational Search:

-

Objective: To identify all possible stable conformations (local minima on the potential energy surface) of the this compound molecule.

-

Procedure: A systematic or stochastic search of the conformational space is performed by rotating the single bonds within the molecule. Key dihedral angles to be systematically varied include the C-C-O-H, O=C-C-O, and C-O-C-C bonds. For each starting geometry, a low-level, computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) is used to perform an initial geometry optimization.

2. Geometry Optimization:

-

Objective: To find the lowest energy structure for each conformer identified in the conformational search.

-

Procedure: The geometries obtained from the initial conformational search are then subjected to a more rigorous geometry optimization using a higher level of theory. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing non-covalent interactions like hydrogen bonds. The "(d,p)" denotes the addition of polarization functions. The optimization is complete when the forces on all atoms and the root-mean-square of the forces are close to zero, indicating that a stationary point on the potential energy surface has been reached.

3. Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain the theoretical vibrational spectrum.

-

Procedure: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

4. Single-Point Energy Refinement:

-

Objective: To obtain more accurate relative energies of the different conformers.

-

Procedure: To further refine the energetic ordering of the conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more accurate, albeit more computationally expensive, method. Examples include coupled-cluster methods like CCSD(T) or higher-level DFT functionals with larger basis sets.

Computational Workflow Visualization

The logical flow of a comprehensive quantum chemical analysis of a flexible molecule like this compound can be represented as follows:

Structural Data and Analysis

Geometric Parameters

The following table summarizes key geometric parameters for the most stable, hydrogen-bonded conformer of this compound, as would be expected from a B3LYP/6-311++G(d,p) level of theory calculation. These are representative values based on typical bond lengths and angles for similar functional groups and the specific intramolecular interaction.

Table 1: Selected Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| O-H (hydroxyl) | ~0.97 | |

| C=O (carbonyl) | ~1.22 | |

| C-O (hydroxyl) | ~1.43 | |

| C-O (ester) | ~1.35 | |

| O-C (ethyl) | ~1.45 | |

| H···O (H-bond) | ~2.1-2.3 | |

| **Bond Angles (°) ** | ||

| C-O-H | ~107 | |

| O=C-O | ~125 | |

| C-C-O (hydroxyl) | ~110 | |

| C-O-H···O (H-bond) | ~100-110 | |

| Dihedral Angles (°) | ||

| H-O-C-C | ~0 | |

| O=C-C-O | ~0 |

Note: These are typical, expected values. Precise values would be obtained from the output of a specific quantum chemical calculation.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most notable feature in the spectrum of the hydrogen-bonded conformer is the shift of the O-H stretching frequency.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer of this compound

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | ~3600-3650 | ~3450-3500 |

| C-H stretch (aliphatic) | ~3000-3100 | ~2880-2980 |

| C=O stretch (carbonyl) | ~1780-1800 | ~1710-1730 |

| C-O stretch | ~1050-1250 | ~1010-1200 |

Note: Frequencies are approximate and would be precisely determined from the calculation output. A scaling factor of ~0.96 is assumed for the scaled frequencies.

The red-shift (lowering of frequency) of the O-H stretch is a hallmark of hydrogen bonding. In a non-hydrogen-bonded conformer, this stretch would appear at a higher frequency (typically >3600 cm⁻¹ scaled).

Signaling Pathways and Logical Relationships

The concept of a "signaling pathway" in this context can be interpreted as the logical progression of obtaining and refining structural information. The following diagram illustrates this flow, from the initial hypothesis of a structure to its detailed quantum chemical characterization.

Conclusion

Quantum chemical calculations, particularly DFT, offer an indispensable toolkit for the detailed structural elucidation of molecules like this compound. By following a systematic computational protocol, researchers can gain profound insights into the conformational preferences, geometric parameters, and vibrational signatures of this important green solvent. The prevalence of an intramolecularly hydrogen-bonded conformer is a key structural determinant. The methodologies and data presented in this guide provide a solid foundation for further research and application development involving this compound, enabling a more rational and informed approach to its use in science and industry.

References

Ethyl Lactate: A Comprehensive Technical Guide to its Historical Development as a Green Solvent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl lactate, the ethyl ester of lactic acid, has emerged as a prominent green solvent, offering a sustainable alternative to traditional volatile organic compounds (VOCs). Its lifecycle, from production using renewable resources to its biodegradable nature, aligns with the principles of green chemistry, making it an attractive option for a wide range of applications, including pharmaceuticals, coatings, and cleaners. This technical guide provides an in-depth exploration of the historical development of this compound, its physicochemical properties, key experimental protocols for its synthesis and application, and its role in sustainable chemistry.

Historical Development

The journey of this compound from a minor food additive to a key green solvent is a story of evolving scientific understanding and increasing environmental awareness.

-

Early Uses in Medicine and Food (Late 19th - Early 20th Century): this compound's history can be traced back to the late 19th and early 20th centuries, where it was primarily used for its mild antiseptic and soothing properties in medicinal preparations.[1] Pharmacopoeias of that era listed it as a gentle solvent and excipient for creating more palatable elixirs and tinctures.[1] Its slightly fruity aroma also made it a favorable choice for masking the unpleasant taste of certain medicines.[1] In the food industry, it was recognized as a safe flavoring agent and solvent, finding its way into various food products.[1]

-

The Rise of Petrochemical Solvents (Mid-20th Century): The mid-20th century saw the rise of the petrochemical industry, which provided a wide array of inexpensive and effective solvents. These petroleum-based solvents quickly dominated the market, relegating bio-derived solvents like this compound to niche applications.

-

The Green Chemistry Movement and the Re-emergence of this compound (Late 20th - 21st Century): Growing concerns over the environmental and health impacts of petrochemical solvents, particularly their contribution to air pollution and their toxicity, led to the birth of the green chemistry movement in the 1990s. This movement advocated for the development of safer, more sustainable chemical processes and products. It is within this context that this compound experienced a resurgence.

The key drivers for its re-emergence as a "green solvent" are its favorable properties:

-

Renewable Feedstock: this compound is produced from the esterification of lactic acid and ethanol, both of which can be derived from the fermentation of renewable resources like corn and sugarcane.[2][3]

-

Biodegradability: It is readily biodegradable, breaking down into harmless substances in the environment.[2][3]

-

Low Toxicity: this compound exhibits low toxicity to humans and the environment, making it a safer alternative to many conventional solvents.[2][4]

-

Excellent Solvency: It possesses a broad solvency range, capable of dissolving a wide variety of substances.[2]

Today, this compound is recognized as a versatile and environmentally benign solvent with applications spanning numerous industries, a testament to the shift towards more sustainable chemical practices.

Physicochemical Properties

The utility of this compound as a solvent is rooted in its unique combination of physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, fruity |

| Boiling Point | 154 °C |

| Melting Point | -26 °C |

| Flash Point | 46 °C (Closed Cup) |

| Density (at 25°C) | 1.03 g/mL |

| Viscosity (at 25°C) | 2.6 mPa·s |

| Vapor Pressure (at 20°C) | 1.7 mmHg |

| Solubility in Water | Miscible |

Table 2: Comparison of this compound with Common Solvents

| Solvent | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Environmental/Safety Notes |

| This compound | 154 | 46 | 1.03 | Biodegradable, low toxicity, from renewable resources. |

| Toluene | 111 | 4 | 0.87 | Volatile organic compound (VOC), suspected reproductive toxin. |

| Xylene | 138-144 | 27-32 | ~0.87 | VOC, flammable, health concerns. |

| Acetone | 56 | -20 | 0.79 | Highly flammable VOC. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 86 | 1.03 | Reproductive toxin, subject to restrictions. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in organic synthesis, reflecting its practical use in a research setting.

Green Synthesis of this compound via Esterification of Lactic Acid

This protocol describes a common laboratory-scale synthesis of this compound using a solid acid catalyst, which is a greener alternative to traditional mineral acid catalysts.

Materials:

-

Lactic acid (88 wt% aqueous solution)

-

Ethanol (95%)

-

Amberlyst-15 ion-exchange resin (catalyst)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add lactic acid (0.5 mol, 51.2 g of 88% solution) and ethanol (1.5 mol, 86.4 mL).

-

Catalyst Addition: Add Amberlyst-15 resin (5 g) to the reaction mixture.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected.

-

Catalyst Removal: Allow the reaction mixture to cool to room temperature. Remove the Amberlyst-15 resin by filtration.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain a high-purity product.

Application of this compound in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the use of this compound as a green solvent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

-

Potassium carbonate (K2CO3, 2 mmol)

-

This compound

-

Deionized water

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

-

Solvent and Catalyst Addition: Under an inert atmosphere, add this compound (3 mL) and deionized water (1 mL) to the flask. Then, add the palladium(II) acetate catalyst (0.02 mmol).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. After filtering the drying agent, concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's role as a green solvent.

References

The Solubility of Organic Compounds in Ethyl Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl lactate, a bio-based and environmentally benign solvent, is rapidly gaining prominence across various scientific disciplines, particularly in pharmaceutical and polymer sciences. Its favorable toxicological profile, biodegradability, and versatile solvency make it a compelling alternative to traditional, often hazardous, organic solvents. This technical guide provides a comprehensive overview of the solubility of a diverse range of organic compounds in this compound, supported by quantitative data, detailed experimental methodologies, and logical process visualizations to aid researchers and professionals in leveraging this green solvent for their work.

Quantitative Solubility Data

The solubility of various organic compounds in this compound is presented below. The data has been compiled from various scientific sources and is intended to provide a comparative reference.

Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds

| Compound | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Source |

| Caffeine | 194.19 | 25 | 3.0 mass % | [1][2] |

| Caffeine | 194.19 | 30 | 3.2 mass % | [1] |

| Caffeine | 194.19 | 50 | 5.1 mass % | [1] |

| Vanillic Acid | 168.15 | 25 - 70 | Moderate, increases with temperature | [1] |

| Ferulic Acid | 194.18 | 25 | 5.3 mass % | [1][2] |

| Ferulic Acid | 194.18 | 25 - 70 | Increases with temperature | [1] |

| Caffeic Acid | 180.16 | 25 - 70 | Lower than Ferulic Acid, increases with temperature | [1] |

| Thymol | 150.22 | 25 - 70 | High, increases with temperature | [1] |

| Ascorbic Acid | 176.12 | 25 | 33 ± 5 mg/L | [3] |

| Ascorbic Acid | 176.12 | 37 | 42 mg/L | [3] |

| Butylated Hydroxytoluene (BHT) | 220.35 | 25 | 0.311 ± 0.004 g/mL | [3] |

| Butylated Hydroxytoluene (BHT) | 220.35 | 37 | 0.378 ± 0.002 g/mL | [3] |

Note: The solubility of caffeine and ferulic acid is significantly influenced by the presence of water in this compound, a phenomenon known as the cosolvent effect. For instance, the solubility of ferulic acid can increase to a maximum of 10.2 mass % in an this compound/water mixture with 20% water.[2] Similarly, caffeine's solubility peaks at 8.0 mass % in a mixture containing 40% water.[2]

Polymers and Resins

| Compound | Type | Solubility in this compound | Source |

| Nitrocellulose (11.8–12.3% Nitrogen) | Polymer | Soluble (up to 100% in ester-type solvents) | [4] |